molecular formula C16H28N2OS B6072088 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone

1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone

Katalognummer B6072088
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: BIGAREULNQLOOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone binds to the active site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. This leads to decreased proliferation and survival of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone is its selectivity for BTK, which allows for more specific targeting of B-cell malignancies. However, one limitation is that 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet fully known.

Zukünftige Richtungen

There are several potential future directions for 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone research. One area of interest is the development of combination therapies that incorporate 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone with other targeted agents or chemotherapy drugs. Another area of interest is the investigation of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, there is a need for further preclinical and clinical studies to fully characterize the safety and efficacy of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone in humans.

Synthesemethoden

The synthesis of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone involves several steps, starting with the reaction of cycloheptanone with 1,3-propanedithiol to form the corresponding thioacetal. This thioacetal is then reacted with 2-bromo-1-(tetrahydro-2H-thiopyran-4-yl)ethanone to form the desired intermediate. The final step involves the reaction of the intermediate with pyrrolidine and trifluoroacetic acid to yield 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone in high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone can effectively inhibit tumor growth in mouse models of CLL and NHL, both as a single agent and in combination with other therapies.

Eigenschaften

IUPAC Name

1-cycloheptyl-4-(thian-4-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16-11-14(17-13-7-9-20-10-8-13)12-18(16)15-5-3-1-2-4-6-15/h13-15,17H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGAREULNQLOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.